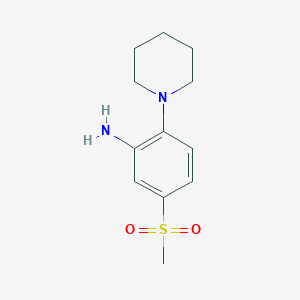

5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Description

Significance of Aniline (B41778) Derivatives in Medicinal Chemistry

Aniline, a simple aromatic amine, and its derivatives are fundamental building blocks in the pharmaceutical industry. researchgate.netyufenggp.com Historically, aniline derivatives were among the first synthetic drugs, with acetanilide (B955) being an early example of a synthetic analgesic. researchgate.net The true value of the aniline scaffold lies in its versatility; the aromatic ring and the amino group can be readily modified, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize its interaction with biological targets. yufenggp.comcresset-group.com This adaptability has led to the incorporation of the aniline motif in a wide array of drugs, from common analgesics like paracetamol (acetaminophen) to targeted cancer therapies and antivirals. researchgate.netnih.gov However, the aniline moiety can sometimes be associated with metabolic instability or toxicity, prompting research into bioisosteric replacements to improve the pharmacokinetic profiles of drug candidates. cresset-group.comacs.org

Role of Piperidine (B6355638) Scaffolds in Pharmaceutical Design and Biological Activity

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in approved pharmaceuticals. researchgate.netnih.govencyclopedia.pub Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which can be crucial for optimal binding to the active sites of proteins. nih.gov The piperidine scaffold is found in drugs across numerous therapeutic areas, including antipsychotics, analgesics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub Furthermore, the nitrogen atom of the piperidine ring can act as a basic center, which can be important for solubility and for forming key interactions with biological targets. The substitution pattern on the piperidine ring can be varied to modulate a compound's properties, such as its lipophilicity, metabolic stability, and target selectivity. nih.gov

Methylsulfonyl Group as a Key Pharmacophore in Drug Discovery

The methylsulfonyl group (-SO₂CH₃) is a prominent pharmacophore in modern drug design. It is recognized for its ability to act as a hydrogen bond acceptor and to improve the physicochemical properties of a compound, such as its solubility and metabolic stability. The sulfonamide group, of which the methylsulfonyl group is a part, is a key feature in a wide range of antibacterial drugs. mdpi.com In more contemporary drug discovery, the methylsulfonyl group is often incorporated into kinase inhibitors, where it can form critical interactions with the hinge region of the kinase domain. This has been a successful strategy in the development of treatments for various types of cancer. The electronic-withdrawing nature of the methylsulfonyl group can also influence the properties of adjacent functional groups, further contributing to its utility in modulating the pharmacological profile of a drug candidate.

Defining the Research Scope of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline within Chemical Space

While direct and extensive research on this compound is not widely published, its structural composition allows for a well-defined theoretical research scope. The molecule combines the key features discussed above: a substituted aniline ring, a piperidine moiety, and a methylsulfonyl group. This unique amalgamation suggests several potential avenues for investigation in medicinal chemistry.

The presence of the 2-amino-4-(methylsulfonyl)phenyl core is particularly noteworthy. A closely related analogue, 5-(ethylsulfonyl)-2-methoxyaniline, is a known and important pharmacophoric fragment for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy. nih.gov This strongly suggests that this compound could be a valuable candidate for synthesis and evaluation as a kinase inhibitor, potentially targeting VEGFR or other related kinases.

Furthermore, the piperidine moiety introduces a non-planar, basic center, which could be exploited to target a variety of receptors and enzymes. For instance, substituted piperidinyl-aniline structures have been explored in the context of DPP-IV inhibitors for the treatment of diabetes. nih.gov The specific substitution pattern of the piperidine ring directly attached to the aniline at the ortho position creates a distinct steric and electronic environment that could lead to novel selectivity profiles for various biological targets.

The research scope for this compound would therefore logically encompass its synthesis and subsequent screening against a panel of protein kinases implicated in oncology. Additionally, its potential activity at other targets where substituted anilines and piperidines are known to be active, such as G-protein coupled receptors or other enzymes, warrants investigation. The compound serves as an interesting scaffold for chemical library synthesis, where modifications to the piperidine or aniline moieties could be systematically explored to develop structure-activity relationships.

Compound and Functional Group Information

Below are tables detailing the properties of the key functional groups and a list of the chemical compounds mentioned in this article.

Table 1: Properties of Key Functional Groups

| Functional Group | Structure | Key Properties in Drug Design |

| Aniline | C₆H₅NH₂ | Versatile scaffold, readily modifiable, can be a key pharmacophore. researchgate.netyufenggp.com |

| Piperidine | C₅H₁₀NH | Introduces 3D character, basic center, improves binding and solubility. researchgate.netnih.govencyclopedia.pub |

| Methylsulfonyl | -SO₂CH₃ | Hydrogen bond acceptor, improves solubility and metabolic stability, key in kinase inhibitors. |

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-17(15,16)10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSSZKHDZLBLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375536 | |

| Record name | 5-(Methanesulfonyl)-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-90-1 | |

| Record name | 5-(Methanesulfonyl)-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methylsulfonyl)-2-piperidin-1-ylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies

Influence of Aniline (B41778) Substitution Patterns on Biological Activity

The substitution pattern on the aniline ring is a critical determinant of the biological activity in many classes of compounds. Modifications to the electronic and steric properties of the aniline ring can significantly impact a molecule's interaction with its biological target.

In a series of 6-substituted-4-anilinoquinazolines, which share the aniline substructure, the nature of the substituent at the 3-position of the aniline ring was found to markedly influence their potency as mGlu5 antagonists. For instance, substitution with a hydrogen atom resulted in a weakly active compound, whereas the introduction of a 3-bromo or 3-methyl group led to a significant increase in potency. nih.gov However, a larger group like trifluoromethyl at the same position was detrimental to the activity. nih.gov This suggests a defined space within the receptor's binding pocket that can accommodate small lipophilic groups.

Similarly, in a study of caramiphen (B1668299) analogues, which feature a substituted phenyl ring, para-substitution with electron-withdrawing groups like nitro and iodo led to high affinity for the M1 muscarinic receptor. nih.gov In contrast, electron-donating groups at the same position resulted in nonselective binding. nih.gov This highlights the importance of the electronic properties of the aniline substituent in achieving receptor selectivity.

The following table illustrates the impact of aniline substitution on the potency of 6-fluoroquinazoline (B579947) analogs as mGlu5 antagonists.

| Compound | Aniline Substituent (R) | mGlu5 IC50 (nM) | % Glutamate Max Response |

| 8 | 3-Cl | 311 ± 74 | 0.9 ± 0.2 |

| 31 | H | >10,000 | 58 ± 8 |

| 32 | 3-Br | 96 ± 12 | 0.6 ± 0.2 |

| 33 | 3-Me | 1350 ± 201 | 3.5 ± 0.8 |

| 34 | 3-CF3 | >10,000 | 32 ± 16 |

| 35 | 3-CN | 1370 ± 198 | 3.5 ± 0.6 |

| 37 | 3-OMe | >10,000 | 50 ± 6 |

Data is illustrative and derived from a study on 6-substituted-4-anilinoquinazolines. nih.gov

Impact of Piperidine (B6355638) Ring Modifications on Receptor Binding and Functional Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its modification can profoundly affect a compound's pharmacological profile. Alterations to the piperidine ring can influence binding affinity, functional activity, and metabolic stability.

Furthermore, studies on piperidine-based compounds targeting sigma receptors have shown that the basicity of the piperidine nitrogen is a key driver for affinity and selectivity. frontiersin.org The orientation and substitution of the piperidine ring within the receptor binding pocket are crucial for establishing key hydrophobic and polar interactions.

The following table shows the effect of N-modification on the binding affinity of piperidine-based cocaine analogs at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT).

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) |

| 1a | -CH3 | 230 | 7500 |

| 3a | -CH2Ph | 810 | 3270 |

| 3b | -(CH2)2Ph | 780 | 4500 |

| 3c | -(CH2)3Ph | 1200 | 5600 |

Data is illustrative and derived from a study on piperidine-based cocaine analogs. mdpi.com

Role of the Methylsulfonyl Group on Potency, Selectivity, and Efficacy

The methylsulfonyl group is a versatile functional group in drug design, often employed to enhance a molecule's physicochemical and pharmacokinetic properties. Its introduction can influence potency, selectivity, and metabolic stability. The sulfonyl group can act as a hydrogen bond acceptor, which can lead to improved binding affinity with target proteins. researchgate.net

The methylsulfonyl group is structurally stable and can increase the metabolic stability of a drug by blocking metabolically labile sites. researchgate.net Its polar nature can also reduce the lipophilicity of a molecule, thereby improving its solubility and pharmacokinetic profile. nih.gov

In the context of designing selective inhibitors, the methylsulfonyl group has been used to exploit differences in the electrostatic potential of receptor binding sites. For example, in one study, the introduction of a methylsulfonyl group into a scaffold resulted in inverted selectivity for thrombin over trypsin, demonstrating its utility in fine-tuning receptor interactions. mdpi.com

Conformational Analysis and Ligand-Receptor Interaction Modeling

Understanding the three-dimensional conformation of a ligand and its interactions with a receptor is paramount for rational drug design. Conformational analysis and ligand-receptor interaction modeling are powerful tools to elucidate these aspects.

For piperidine-containing compounds, the conformational preference of substituents on the piperidine ring can be influenced by protonation of the nitrogen atom. In a study of 4-substituted piperidines, it was found that for compounds with polar substituents, protonation led to a stabilization of the axial conformer due to electrostatic interactions with the protonated nitrogen.

Molecular modeling studies of ligands with an arylpiperazine moiety binding to the D2 receptor have highlighted the importance of dispersive forces, such as edge-to-face interactions, in the binding process. These interactions, which may not be immediately obvious from simple structural comparisons, can significantly contribute to binding affinity. The study of ligand-receptor interactions is crucial for understanding the molecular basis of agonism and antagonism and for designing molecules with specific functional profiles.

Scaffold Hopping and Bioisosteric Replacement Strategies in Related Chemical Series

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties, starting from a known active compound. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential pharmacophoric features. Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

In the context of aniline-containing compounds, there is growing interest in identifying saturated isosteres to overcome potential metabolic liabilities associated with the aniline motif. For the piperidine ring, which is a common feature in many drugs, bioisosteric replacements such as azaspiro[3.3]heptane have been explored. These replacements aim to mimic the parent ring's geometry and basicity while offering improved metabolic stability or novel intellectual property.

The methylsulfonyl group can also be considered a bioisostere for other functional groups. For example, it shares some structural and electronic similarities with carbonyl, carboxyl, and phosphate (B84403) groups and can be used to replace them to modulate a compound's properties. researchgate.net

Pharmacokinetic and Pharmacodynamic Pk/pd Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Comprehensive searches of public scientific databases and literature yielded no specific ADME data for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

In Silico ADME Prediction and Profiling

There is no publicly available information regarding the in silico prediction and profiling of the ADME properties for this compound. Computational studies detailing its predicted absorption, distribution, metabolism, and excretion characteristics have not been published in the reviewed scientific literature.

In Vitro ADME Assays (e.g., metabolic stability, plasma protein binding, permeability)

Specific data from in vitro ADME assays for this compound are not found in the public domain. Consequently, there are no available research findings on its metabolic stability in liver microsomes, its binding affinity to plasma proteins, or its permeability across cellular membranes.

In Vivo ADME Investigations in Preclinical Models

There are no published in vivo studies detailing the absorption, distribution, metabolism, and excretion of this compound in any preclinical models. Research on the pharmacokinetic profile of this compound in living organisms has not been made publicly available.

Pharmacodynamic Evaluation in Relevant Biological Systems

Information regarding the pharmacodynamic properties of this compound is not available in the scientific literature. There are no published studies evaluating its mechanism of action, therapeutic effects, or interactions with biological targets such as receptors or enzymes.

Preclinical Efficacy Studies and Therapeutic Potential Research

Evaluation in Disease Models (e.g., cancer xenograft models, metabolic disease models)

No studies detailing the evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in any disease models, including cancer xenograft or metabolic disease models, were found in the public domain.

Synergy Studies with Existing or Emerging Therapeutic Agents

There is no publicly available information on studies investigating the synergistic effects of This compound with other therapeutic agents.

Biomarker Identification and Validation in Preclinical Settings

No preclinical research has been published regarding the identification or validation of biomarkers to predict or monitor the therapeutic response to This compound .

Assessment of Therapeutic Index in Preclinical Contexts

Information regarding the preclinical therapeutic index of This compound , which would compare its effective dose to its toxic dose, is not available in published literature.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are central to the separation and quantification of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline from reaction mixtures, synthetic intermediates, or complex matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques for this purpose.

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for a molecule with the polarity and aromatic nature of this compound. Separation is typically achieved on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. nih.govsigmaaldrich.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and control ionization. sielc.compatsnap.com Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the aniline (B41778) ring, with a wavelength set around 254 nm. sigmaaldrich.com For quantitative analysis, a calibration curve is constructed by running standards of known concentrations to determine the amount of the compound in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer. lcms.cz This hyphenated technique not only quantifies the compound but also provides definitive confirmation of its identity by measuring its mass-to-charge ratio (m/z). This is especially valuable when analyzing complex mixtures or identifying metabolites. trajanscimed.com Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common interfaces used for such analyses. lcms.cz

Table 1: Representative HPLC Conditions for Analysis of Related Aromatic Amine Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | nih.govsigmaaldrich.com |

| Mobile Phase | Acetonitrile and Water (or Methanol and Water) with 0.1% Formic Acid | sielc.compatsnap.com |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 254 nm | sigmaaldrich.com |

| Column Temperature | 30-40 °C | sigmaaldrich.com |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each type of proton. The aromatic protons on the aniline ring would appear as doublets and a doublet of doublets in the aromatic region. The protons on the piperidine (B6355638) ring would exhibit complex multiplets in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen atom. whiterose.ac.uk A sharp singlet corresponding to the three protons of the methylsulfonyl (-SO₂CH₃) group would be expected in the upfield region.

¹³C NMR: The carbon NMR spectrum would show unique signals for each carbon atom in the molecule, including the carbons of the aniline ring, the piperidine ring, and the methylsulfonyl group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the substitution pattern on the aromatic ring. nih.govchromatographyonline.com

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. Using a soft ionization technique like ESI, the mass spectrum would prominently feature the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and inducing fragmentation. For this compound, characteristic fragmentation would include the neutral loss of sulfur dioxide (SO₂, 64 Da), a common pathway for aromatic sulfonamides, as well as fragmentation of the piperidine ring. nih.gov

Table 2: Predicted ¹H NMR and Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₃) | Signals in the range of δ 6.5-8.0 ppm |

| Piperidine Protons (C₅H₁₀) | Multiplets in the range of δ 1.5-3.5 ppm | |

| Methylsulfonyl Protons (SO₂CH₃) | Singlet around δ 3.0 ppm | |

| Mass Spectrometry (ESI+) | Molecular Formula | C₁₂H₁₈N₂O₂S |

| [M+H]⁺ (Monoisotopic) | m/z 255.1162 | |

| Key Fragment Ion | [M+H - SO₂]⁺ (m/z 191.1491) |

Quantitative Analysis in Complex Biological Matrices

To study the pharmacokinetics or distribution of this compound, a robust and sensitive method for its quantification in biological matrices such as plasma, urine, or tissue homogenates is required. LC-MS/MS is the preferred technique for this application due to its superior selectivity and sensitivity. nih.govimpactfactor.org

The development of a bioanalytical method involves several key stages:

Sample Preparation: This step is crucial to remove proteins and other interfering components from the biological sample. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govimpactfactor.org SPE can offer cleaner extracts and higher recovery.

Chromatographic Separation: A rapid HPLC method, often with a runtime of just a few minutes, is developed to separate the analyte from endogenous matrix components and any metabolites. nih.gov

Detection: Tandem mass spectrometry is used for detection, operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific fragmentation transition from the parent ion to a product ion, which provides exceptional selectivity and minimizes background noise.

Method Validation: The method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation demonstrates that the method is reliable and reproducible for its intended purpose. researchgate.netjapsonline.com

Table 3: Key Validation Parameters for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. japsonline.com |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and to each other (precision). Evaluated at multiple concentrations. | Mean accuracy within ±15% of nominal; precision (%CV) ≤15%. nih.govimpactfactor.org |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20%; precision (%CV) ≤20%. impactfactor.org |

| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). | Concentration deviation within ±15% of nominal. japsonline.com |

Development of Methods for Purity Assessment and Impurity Profiling

Ensuring the purity of a chemical compound is critical. A stability-indicating HPLC method is developed to separate the active compound from any process-related impurities or degradation products. nih.gov This ensures that the analytical method can accurately measure the compound's purity over time and under various stress conditions.

The development process typically involves forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, heat, light, and oxidation. The resulting samples are then analyzed to demonstrate that all degradation products are successfully separated from the main peak. nih.gov This confirms the specificity of the method.

Impurity profiling involves the identification and quantification of each impurity. LC-MS is an invaluable tool for this, as it can provide the molecular weights of unknown impurity peaks, giving clues to their structures. lcms.cz Potential impurities for this compound could include unreacted starting materials, intermediates from the synthetic route, or products from degradation pathways such as oxidation of the aniline nitrogen or hydrolysis.

Validation of a purity method focuses on parameters like specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) for any specified impurities. nih.gov

Table 4: Potential Process-Related and Degradation Impurities

| Impurity Type | Potential Structure / Identity | Origin |

|---|---|---|

| Starting Material | Substituted nitrobenzene (B124822) or aniline precursors | Incomplete reaction |

| Reagent | Piperidine | Incomplete reaction |

| By-product | Isomers or over-alkylated products | Side reactions during synthesis |

| Degradant | Oxidized aniline derivatives | Oxidative stress |

| Degradant | Hydrolyzed sulfonyl group | Extreme pH conditions |

Emerging Research Areas and Future Perspectives for 5 Methylsulfonyl 2 Piperidin 1 Ylaniline

The unique structural combination of a sulfonyl group, an aniline (B41778) moiety, and a piperidine (B6355638) ring in 5-(Methylsulfonyl)-2-piperidin-1-ylaniline positions it as a compound of significant interest in medicinal chemistry. While its current applications are established, emerging research is paving the way for novel and sophisticated future uses. These advanced research areas focus on enhancing therapeutic efficacy, discovering new molecular entities, and broadening the scope of its potential medical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.